molecular formula C10H8BrF3O B13488374 (1R,2R)-5-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

(1R,2R)-5-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B13488374
M. Wt: 281.07 g/mol
InChI Key: ZIYPSDWZESFKQC-BDAKNGLRSA-N
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Description

rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol: is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate indene derivative.

    Bromination: The indene derivative undergoes bromination using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.

Industrial Production Methods

Industrial production of rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to desired therapeutic effects, such as inhibition of inflammatory mediators or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-(trifluoromethyl)cyclopentylmethanol
  • rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
  • rac-(1R,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclobutane

Uniqueness

rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol stands out due to its unique combination of bromine and trifluoromethyl groups, which impart distinct reactivity and potential applications. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.

Properties

Molecular Formula

C10H8BrF3O

Molecular Weight

281.07 g/mol

IUPAC Name

(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C10H8BrF3O/c11-6-1-2-7-5(3-6)4-8(9(7)15)10(12,13)14/h1-3,8-9,15H,4H2/t8-,9+/m1/s1

InChI Key

ZIYPSDWZESFKQC-BDAKNGLRSA-N

Isomeric SMILES

C1[C@H]([C@H](C2=C1C=C(C=C2)Br)O)C(F)(F)F

Canonical SMILES

C1C(C(C2=C1C=C(C=C2)Br)O)C(F)(F)F

Origin of Product

United States

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